molecular formula C22H23N3O3S2 B2882683 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 942000-22-8

2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Número de catálogo: B2882683
Número CAS: 942000-22-8
Peso molecular: 441.56
Clave InChI: YXCVUKFYIAABKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a synthetic acetamide derivative characterized by a thiazole core substituted with a carbamoylmethyl group linked to a 2,3-dimethylphenyl moiety and a sulfanyl bridge connecting to an N-(3-methoxyphenyl)acetamide group. Its synthesis likely involves coupling reactions similar to those described for structurally related acetamide derivatives (e.g., diazonium salt coupling or carbodiimide-mediated amidation) .

Propiedades

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-14-6-4-9-19(15(14)2)25-20(26)11-17-12-29-22(24-17)30-13-21(27)23-16-7-5-8-18(10-16)28-3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCVUKFYIAABKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a thiazole-containing derivative that exhibits notable biological activity. Its structure suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry applications. This article reviews the biological activities associated with this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The compound features a thiazole ring, a dimethylphenyl moiety, and an acetamide functional group, which are known to enhance biological activity through various mechanisms:

  • Thiazole Ring : Often associated with antimicrobial and anticancer properties.
  • Dimethylphenyl Moiety : Provides hydrophobic interactions that can enhance binding affinity to biological targets.
  • Acetamide Group : Contributes to the overall polarity and solubility of the compound.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For instance, compounds similar to 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide have been shown to possess antibacterial and antifungal activities. A study demonstrated that thiazole derivatives effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

Thiazole-containing compounds have also been investigated for their anticancer potential. The compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis has been noted. For example, similar compounds have been shown to activate the NF-κB pathway, which plays a crucial role in cancer cell survival and proliferation . The structure-activity relationship studies indicate that modifications on the thiazole ring can lead to enhanced cytotoxicity against cancer cell lines .

Immunomodulatory Effects

There is evidence suggesting that this compound may exhibit immunomodulatory effects. In vitro studies have shown that thiazole derivatives can enhance the release of pro-inflammatory cytokines from immune cells, indicating their potential as immunotherapeutic agents . Such activities could be particularly beneficial in vaccine development or in enhancing immune responses against tumors.

Case Studies and Experimental Data

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives against common pathogens. The results indicated that certain modifications increased potency against Gram-positive bacteria significantly .
  • Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that compounds similar to 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide showed IC50 values in the micromolar range, indicating promising anticancer activity .
  • Immunomodulatory Studies : Research involving human monocytic THP-1 cells demonstrated that thiazole derivatives could enhance NF-κB activation in response to lipopolysaccharide (LPS), suggesting their role as potential adjuvants in vaccine formulations .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-AminothiazolesThiazole ring with amino groupAntibacterialSimple structure; less complex than cyclopropane derivatives
Thiazole-containing BenzamidesBenzamide linked to thiazoleAnticancerMore focused on cancer treatment; does not contain cyclopropane
Cyclopropane DerivativesCyclopropane coreVaries widelyOften used in drug design but lacks specific biological targeting seen in this compound

The unique combination of structural elements in 2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide may contribute to distinct pharmacological profiles not observed in simpler analogs.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous derivatives reported in the literature, focusing on substituent effects, synthesis pathways, and inferred bioactivity:

Compound Key Structural Features Molecular Weight Synthesis Method Reported Bioactivity/Properties Reference
Target compound Thiazole core, 2,3-dimethylphenyl carbamoylmethyl, 3-methoxyphenyl acetamide, sulfanyl bridge ~443.5 g/mol Likely carbodiimide-mediated coupling or diazonium salt reactions Inferred antimicrobial/kinase inhibition N/A
2-Cyano-N-(4-sulfamoylphenyl) derivatives (e.g., 13a, 13b) Cyano group, sulfamoylphenyl, substituted hydrazinylidene 357–373 g/mol Diazonium salt coupling with cyanoacetanilide Antimicrobial (gram-positive bacteria)
N-(3-Chloro-2-methylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide Triazole core, thiophene, chloro-methylphenyl ~406.9 g/mol Carbodiimide-mediated amidation Not specified, but triazoles often target enzymes
2-[[5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl]thio]-N-(4-nitrophenyl)acetamide Thiadiazole core, 4-nitrophenyl, p-tolyl ureido ~444.5 g/mol Multi-step coupling involving ureido and thiadiazole formation Not reported; nitro groups suggest redox activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazole core, methylsulfanylphenyl ~383.5 g/mol Carbodiimide-mediated amidation of arylacetic acid with aminopyrazole Structural studies (hydrogen-bonded dimers)

Key Observations:

Core Heterocycle Variations :

  • The target compound’s thiazole core distinguishes it from triazole (e.g., ) or thiadiazole (e.g., ) derivatives. Thiazoles are associated with enhanced metabolic stability compared to triazoles, which may degrade more readily in vivo .
  • Sulfanyl bridges are common across analogs (e.g., ), but their positioning (e.g., linking thiazole vs. thiadiazole) alters electronic properties and steric bulk, affecting target binding.

The 2,3-dimethylphenyl carbamoylmethyl group may enhance lipophilicity and membrane permeability relative to smaller substituents like cyano ().

Synthesis Pathways :

  • The target compound’s synthesis likely parallels methods for N-(4-sulfamoylphenyl) derivatives (), where coupling of pre-functionalized thiazole intermediates with activated acetamide moieties is required.
  • Carbodiimide reagents (e.g., EDC) are widely used for amide bond formation in similar compounds (), suggesting compatibility with the target’s structure.

Thiophene-containing triazoles () often target fungal enzymes, but the target’s thiazole and methoxyphenyl groups may shift selectivity toward bacterial or kinase targets.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound contains a thiazole ring, a sulfanyl linker, and substituted acetamide groups. The thiazole ring enhances stability and π-π stacking interactions with biological targets, while the carbamoyl-methyl group at the 4-position of the thiazole facilitates hydrogen bonding. The 3-methoxyphenyl moiety contributes to lipophilicity, affecting membrane permeability .

Q. What is the typical synthetic route for this compound?

Synthesis involves:

  • Step 1 : Formation of the thiazole core via cyclization of α-haloketones with thiourea derivatives.
  • Step 2 : Introduction of the carbamoyl-methyl group through nucleophilic substitution.
  • Step 3 : Sulfanyl-acetamide coupling using a base (e.g., triethylamine) in dichloromethane or DMF .
  • Step 4 : Final acylation with 3-methoxyaniline under reflux conditions .

Q. Which analytical techniques are used to confirm its purity and structure?

  • 1H/13C NMR : To verify proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbonyl resonances (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : For molecular ion ([M+H]+) and fragmentation pattern validation .
  • HPLC : Purity assessment (>95% by reverse-phase C18 columns) .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfanyl-acetamide coupling step?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates.
  • Catalyst use : DMAP (4-dimethylaminopyridine) enhances acylation efficiency.
  • Temperature control : Reactions at 0–5°C reduce side-product formation . Contradictions in reported yields (60–85%) suggest batch-specific variability in starting material purity .

Q. How do structural modifications at the 3-methoxyphenyl group affect bioactivity?

  • Methoxy → Ethoxy substitution : Increases lipophilicity but may reduce target binding affinity due to steric hindrance.
  • Halogenation (e.g., Cl) : Enhances antimicrobial activity but risks cytotoxicity . Comparative SAR studies using analogues with substituents at the 3-position are recommended .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons, especially in crowded aromatic regions.
  • Deuteration experiments : Differentiates exchangeable protons (e.g., NH in acetamide).
  • Computational modeling (DFT) : Predicts chemical shifts to validate assignments .

Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?

  • Kinase profiling panels : Broad-spectrum screening (e.g., Eurofins KinaseProfiler).
  • ATP-competitive assays : Use fluorescent ADP-Glo™ kits to quantify IC50 values.
  • Cellular assays : Phosphorylation status analysis in HEK293 cells via Western blot .

Methodological Notes

  • Contradiction Handling : Discrepancies in reaction yields or bioactivity data may arise from impurities in intermediates. Repetition with rigorously purified precursors is advised .
  • Biological Assay Design : Include positive controls (e.g., staurosporine for kinase assays) and validate results across multiple cell lines .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.